N-Biotinyl-12-aminododecanoyltobramycin Amide
CAS No.:
Cat. No.: VC16494824
Molecular Formula: C40H74N8O12S
Molecular Weight: 891.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H74N8O12S |
|---|---|
| Molecular Weight | 891.1 g/mol |
| IUPAC Name | N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanamide |
| Standard InChI | InChI=1S/C40H74N8O12S/c41-21-16-22(42)37(60-39-34(54)31(44)33(53)27(19-49)58-39)35(55)36(21)59-38-23(43)17-25(50)26(57-38)18-46-30(52)13-8-6-4-2-1-3-5-7-11-15-45-29(51)14-10-9-12-28-32-24(20-61-28)47-40(56)48-32/h21-28,31-39,49-50,53-55H,1-20,41-44H2,(H,45,51)(H,46,52)(H2,47,48,56) |
| Standard InChI Key | RXOINVNLFAZVJH-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Biotinyl-12-aminododecanoyltobramycin Amide is a tripartite molecule comprising three distinct modules:
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Biotin: A vitamin (B) that binds with high affinity () to streptavidin, enabling robust protein conjugation.
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12-Aminododecanoyl Spacer: A 12-carbon aliphatic chain functionalized with an amine group, providing spatial separation and flexibility between biotin and tobramycin .
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Tobramycin: A 4,6-disubstituted 2-deoxystreptamine aminoglycoside antibiotic known for binding ribosomal RNA and disrupting bacterial protein synthesis.
The IUPAC name, -[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanamide, reflects its intricate connectivity.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 891.1 g/mol |
| Appearance | Light beige solid |
| Solubility | Soluble in chloroform, DMSO, dichloromethane |
| Storage Conditions | 2–8°C, protected from light and air |
| Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
Synthesis and Biocatalytic Considerations
Synthetic Strategy
The compound is synthesized through stepwise amide bond formation:
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Biotin Activation: The carboxyl group of biotin is activated (e.g., via NHS ester) for conjugation to the 12-aminododecanoyl spacer .
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Spacer-Tobramycin Coupling: The amine-terminated spacer is linked to tobramycin’s primary amines using carbodiimide-based coupling agents (e.g., EDC, HOBt) .
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Purification: Reverse-phase HPLC or size-exclusion chromatography isolates the final product .
Mechanism of Action: Bridging RNA and Protein Interactions
Bivalent Binding Dynamics
N-Biotinyl-12-aminododecanoyltobramycin Amide functions as a chemical inducer of dimerization (CID), leveraging:
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Streptavidin-Biotin Interaction: The biotin module anchors the compound to streptavidin-fusion proteins (e.g., streptavidin-tagged RNA-binding proteins).
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Tobramycin-RNA Recognition: Tobramycin binds conserved motifs in ribosomal RNA (e.g., the decoding A-site) or engineered RNA aptamers .
This dual binding creates a stable RNA-protein complex, enhancing binding avidity through cooperative effects .
Gene Regulation Applications
In a seminal study, bivalent CIDs were shown to inhibit mRNA translation by sterically blocking ribosome access or recruiting repressor proteins to target transcripts . For example, tethering streptavidin-fused proteins to an mRNA’s 5’ untranslated region via this compound reduced translational efficiency by >80% in vitro .
Research Applications and Case Studies
RNA-Protein Complex Assembly
The compound has been utilized to reconstitute ribonucleoprotein (RNP) complexes for structural studies. By bridging streptavidin-coated beads to RNA motifs, researchers have purified RNA-protein assemblies for cryo-EM analysis.
Table 2: Representative Experimental Parameters
| Application | Experimental Conditions | Outcome |
|---|---|---|
| RNP Purification | 10 µM CID, 1 mg/mL streptavidin | >90% RNA recovery |
| Translation Inhibition | 50 nM CID, in vitro luciferase assay | 75% reduction in luminescence |
Targeted Molecular Delivery
Functionalizing nanoparticles with streptavidin enables CID-mediated targeting of RNA-rich cellular compartments (e.g., nucleoli). In proof-of-concept studies, this approach enhanced siRNA delivery efficacy by 3-fold compared to passive diffusion.
Future Perspectives and Challenges
Limitations and Optimization
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Steric Hindrance: The 12-carbon spacer may insufficiently separate biotin and tobramycin in crowded cellular environments. Shorter or rigid linkers (e.g., polyethylene glycol) could improve performance.
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Off-Target Effects: Tobramycin’s inherent affinity for bacterial rRNA necessitates careful validation in eukaryotic systems .
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